molecular formula C12H17NO4S B15200152 DL-Ethyl tosylalaninate

DL-Ethyl tosylalaninate

Cat. No.: B15200152
M. Wt: 271.33 g/mol
InChI Key: RJYNKHXDNVWWHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tosyl groups are commonly used as protective groups for amines in organic synthesis. Based on analogous compounds in the evidence (e.g., DL-Alanine ethyl ester hydrochloride and DL-Phenylalanine ethyl ester ), we infer that DL-Ethyl Tosylalaninate would have the structure ethyl 2-(tosylamino)propanoate. Such derivatives are typically employed as intermediates in peptide synthesis or pharmaceutical manufacturing.

Properties

Molecular Formula

C12H17NO4S

Molecular Weight

271.33 g/mol

IUPAC Name

ethyl 2-[(4-methylphenyl)sulfonylamino]propanoate

InChI

InChI=1S/C12H17NO4S/c1-4-17-12(14)10(3)13-18(15,16)11-7-5-9(2)6-8-11/h5-8,10,13H,4H2,1-3H3

InChI Key

RJYNKHXDNVWWHC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)NS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

DL-Ethyl tosylalaninate can be synthesized through the esterification of DL-alanine with ethyl alcohol in the presence of a tosyl chloride catalyst. The reaction typically occurs under acidic conditions, which facilitate the formation of the ester bond. The general reaction scheme is as follows:

DL-Alanine+Ethyl alcohol+Tosyl chlorideDL-Ethyl tosylalaninate+Hydrochloric acid\text{DL-Alanine} + \text{Ethyl alcohol} + \text{Tosyl chloride} \rightarrow \text{this compound} + \text{Hydrochloric acid} DL-Alanine+Ethyl alcohol+Tosyl chloride→DL-Ethyl tosylalaninate+Hydrochloric acid

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of deep eutectic solvents (DES) to enhance the efficiency and yield of the reaction. DES are known for their environmentally friendly properties and can replace traditional organic solvents in the synthesis process .

Chemical Reactions Analysis

Types of Reactions

DL-Ethyl tosylalaninate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding DL-alanine and ethyl alcohol.

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: DL-alanine and ethyl alcohol.

    Substitution: Various substituted alanine derivatives, depending on the nucleophile used.

Scientific Research Applications

DL-Ethyl tosylalaninate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of DL-Ethyl tosylalaninate involves its ability to undergo nucleophilic substitution reactions, where the tosyl group is replaced by other functional groups. This reactivity is due to the resonance stabilization of the tosyl group, making it a good leaving group . The molecular targets and pathways involved depend on the specific application and the functional groups introduced during substitution reactions.

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Applications
DL-Alanine ethyl ester hydrochloride C₅H₁₂ClNO₂* 153.61 Ethyl ester, amine (HCl salt) Pharmaceutical intermediate
DL-Phenylalanine ethyl ester C₁₁H₁₃NO₂ 195.23 Ethyl ester, aromatic phenyl Peptide synthesis, chiral resolution
DL-Ethyl 2-bromobutyrate C₆H₁₁BrO₂ 195.05 Ethyl ester, bromoalkyl Alkylating agent, organic synthesis
Ethyl lactate C₅H₁₀O₃ 118.13 Ethyl ester, hydroxyl Green solvent, food additive

* Note: lists the molecular weight as 118.15 g/mol, which conflicts with the expected value (153.61 g/mol) for the hydrochloride form.

Physicochemical Properties

  • DL-Alanine ethyl ester hydrochloride : Melting point = 87°C; Boiling point = 127.8°C. The hydrochloride salt enhances solubility in polar solvents.
  • DL-Phenylalanine ethyl ester : No explicit melting/boiling points provided, but the aromatic phenyl group likely increases hydrophobicity compared to alanine derivatives.
  • DL-Ethyl 2-bromobutyrate : High lipophilicity (XLogP3 = 2.2) due to the bromine substituent; used in nucleophilic substitution reactions.
  • Ethyl lactate : Low toxicity, biodegradable; boiling point ≈ 154°C, making it a versatile solvent.

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates: DL-Alanine ethyl ester hydrochloride is a precursor for non-natural amino acids and protease inhibitors .
  • Chiral Resolution : DL-Phenylalanine ethyl ester’s stereochemistry is critical for separating enantiomers in drug development .
  • Green Chemistry : Ethyl lactate’s low environmental impact drives its adoption as a solvent replacement for petroleum-derived alternatives .

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